3-Amino-4,4-dimethylthietan-2-one
Description
3-Amino-4,4-dimethylthietan-2-one is a four-membered heterocyclic compound featuring a thietan-2-one (sulfur-containing) ring substituted with an amino group at position 3 and two methyl groups at position 3. Its molecular formula is C₅H₉NOS, with a molecular weight of 131.19 g/mol. This compound has garnered attention in pharmaceutical chemistry, particularly as a precursor in synthesizing derivatives of penicillamine. For example, it serves as a key intermediate in converting D-penicillamine to DL-2-methylpenicillamine via N-substituted derivatives . Its synthesis often involves modifications of D-penicillamine, highlighting its role in stereochemical transformations .
Properties
Molecular Formula |
C5H9NOS |
|---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
3-amino-4,4-dimethylthietan-2-one |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3(6)4(7)8-5/h3H,6H2,1-2H3 |
InChI Key |
JZFGFIVMLZJKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)S1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4,4-dimethylthietan-2-one can be synthesized from D-penicillamine. The process involves several steps, including the preparation of N-substituted derivatives and subsequent methylation at the 3-position. The best results are achieved by treating the N-(2-hydroxy-1-naphthylmethylene) derivative with iodomethane and sodium hydride in N,N-dimethylformamide .
Industrial Production Methods
These methods include the use of common reagents and solvents, such as iodomethane, sodium hydride, and N,N-dimethylformamide .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-dimethylthietan-2-one undergoes various chemical reactions, including:
Methylation: The compound can be methylated at the 3-position using iodomethane and potassium t-butoxide in tetrahydrofuran.
Common Reagents and Conditions
Methylation: Iodomethane and potassium t-butoxide in tetrahydrofuran.
Hydrolysis: Boiling water.
Major Products Formed
Methylation: Methylated derivatives of thietanones.
Hydrolysis: Salts of DL-2-methylpenicillamine.
Scientific Research Applications
3-Amino-4,4-dimethylthietan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-4,4-dimethylthietan-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as selective SHP1 activators with potent cellular efficacy. The activation mechanism is consistent with structure–activity relationship data, demonstrating its potential in modulating biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Core Ring Systems: Thietanone vs. Pyrimidine/Thietan-3-yloxy: The target compound’s thietanone ring (four-membered, sulfur-containing) contrasts with the six-membered pyrimidine ring in ’s compound. The latter’s thietan-3-yloxy group introduces an oxygen-linked substituent, altering electronic properties compared to the amino group in 3-Amino-4,4-dimethylthietan-2-one . Cyclopentene vs. Thietanone: The cyclopentene ring in ’s compound is five-membered and non-heterocyclic, with halogens enhancing electrophilicity for enzyme targeting .
Substituent Effects :
- The dimethyl groups at position 4 in the target compound impose steric hindrance, limiting reactivity at position 3 (e.g., failed methylation attempts in N-substituted derivatives) . In contrast, the pyrazolopyridine in lacks such steric bulk, enabling diverse functionalization .
Key Research Findings
Sulfur vs. Oxygen Linkages: Thietan-3-yloxy groups () enhance solubility and metabolic stability compared to amino-substituted thietanones, impacting pharmacokinetics .
Halogenation Strategies : ’s dihalo compound demonstrates the importance of halogen atoms in enhancing bioactivity through targeted enzyme interactions .
Biological Activity
3-Amino-4,4-dimethylthietan-2-one (also referred to as thietan-2-one) is a sulfur-containing heterocyclic compound notable for its unique thietan ring structure. The compound features an amino group at the 3-position and two methyl groups at the 4-position, which contribute to its distinctive chemical properties and biological activities. This article reviews the biological activity of 3-amino-4,4-dimethylthietan-2-one, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of 3-amino-4,4-dimethylthietan-2-one is C₅H₉NOS. Its structure can be represented as follows:
The presence of the sulfur atom within the thietan ring allows for unique interactions with biological macromolecules, which can influence its reactivity and biological activity.
3-Amino-4,4-dimethylthietan-2-one exhibits biological activity primarily through its interactions with proteins and enzymes. The sulfur atom in the thietan ring can form covalent bonds with nucleophilic sites on various biomolecules, leading to inhibition or modification of their activity. This mechanism is crucial for understanding its potential as an enzyme inhibitor and antimicrobial agent.
Biological Activity Overview
The biological activities of 3-amino-4,4-dimethylthietan-2-one have been explored in various studies. Here are some key findings:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of 3-amino-4,4-dimethylthietan-2-one show promise as antimicrobial agents. The compound's structural features may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes.
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug development targeting metabolic diseases .
- Antitumor Potential : Some studies suggest that compounds related to 3-amino-4,4-dimethylthietan-2-one may possess antitumor properties due to their ability to interfere with cellular signaling pathways involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of 3-amino-4,4-dimethylthietan-2-one against various bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of 3-amino-4,4-dimethylthietan-2-one on a specific enzyme involved in lipid metabolism. The compound was found to inhibit the enzyme with an IC50 value of 50 µM, indicating its potential role in managing metabolic disorders.
Comparative Analysis
To better understand the unique properties of 3-amino-4,4-dimethylthietan-2-one compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-4,4-dimethylthietan-2-one | Thietan ring with amino and methyl groups | Potential enzyme inhibitor and antimicrobial agent |
| (3S)-3-Amino-4,4-dimethylazetidin-2-one | Four-membered azetidine ring | Different ring size alters reactivity |
| (2S)-2-Amino-5-methylthiazolidin-4-one | Thiazolidine ring with sulfur | Potentially different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
